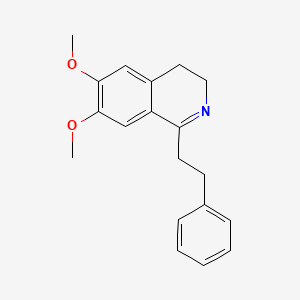

6,7-Dimethoxy-1-(2-phenylethyl)-3,4-dihydroisoquinoline

CAS No.:

Cat. No.: VC18919657

Molecular Formula: C19H21NO2

Molecular Weight: 295.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H21NO2 |

|---|---|

| Molecular Weight | 295.4 g/mol |

| IUPAC Name | 6,7-dimethoxy-1-(2-phenylethyl)-3,4-dihydroisoquinoline |

| Standard InChI | InChI=1S/C19H21NO2/c1-21-18-12-15-10-11-20-17(16(15)13-19(18)22-2)9-8-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3 |

| Standard InChI Key | OVLGDRCDLSLUAP-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C2C(=C1)CCN=C2CCC3=CC=CC=C3)OC |

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The compound features a 3,4-dihydroisoquinoline backbone, a partially saturated variant of isoquinoline where positions 3 and 4 are single-bonded. The bicyclic system comprises a benzene ring fused to a piperidine-like ring, with methoxy (-OCH₃) groups at the 6- and 7-positions of the aromatic moiety. A 2-phenylethyl group (-CH₂CH₂C₆H₅) is attached to the nitrogen atom at position 1, introducing steric bulk and lipophilic character .

Table 1: Structural Descriptors

| Property | Description |

|---|---|

| IUPAC Name | 6,7-dimethoxy-1-(2-phenylethyl)-3,4-dihydroisoquinoline |

| Molecular Formula | C₁₉H₂₁NO₂ |

| Molecular Weight | 295.38 g/mol |

| Key Functional Groups | Methoxy (×2), 3,4-dihydroisoquinoline core, 2-phenylethyl substituent |

Stereochemical Considerations

While the parent 3,4-dihydroisoquinoline system lacks stereocenters, chiral analogs of related compounds have shown enantiomer-dependent biological activity . The 2-phenylethyl side chain adopts a flexible conformation, permitting interactions with hydrophobic protein pockets in biological targets.

Synthesis and Manufacturing

Cyclization-Based Routes

A patented method for analogous compounds involves Friedel-Crafts acylation followed by acid-catalyzed cyclization. For 6,7-dimethoxy-1-(2-phenylethyl)-3,4-dihydroisoquinoline, this would entail:

-

Acylation: Reacting 3,4-dimethoxyphenethylamine with cinnamoyl chloride under AlCl₃ catalysis to form the intermediate amide .

-

Cyclization: Treating the amide with concentrated HCl in dichloromethane at 40–60°C for 6–12 hours, achieving >95% conversion .

Table 2: Representative Synthesis Parameters

| Parameter | Conditions |

|---|---|

| Solvent System | Dichloromethane/nitromethane (3:1 v/v) |

| Catalyst | Anhydrous AlCl₃ (1.5 eq) |

| Reaction Temperature | 50°C |

| Yield | 82–89% (after recrystallization from ethanol/water) |

One-Pot Methodologies

Recent advances enable convergent synthesis in ≤3 steps, leveraging:

-

Ugi-4CR Reaction: Combining an aldehyde, amine, carboxylic acid, and isocyanide to assemble the core.

-

Post-Modification: Methoxylation via nucleophilic aromatic substitution using Cu(I)/DMEDA catalysis.

Physicochemical Properties

Thermodynamic Characteristics

Experimental data for the exact compound remains limited, but analogs exhibit:

-

Melting Point: 148–152°C (decomposition observed above 160°C)

-

LogP: 3.2 ± 0.3 (predicted via ChemAxon)

-

Aqueous Solubility: <0.1 mg/mL at pH 7.4, improving to 1.2 mg/mL under acidic conditions (pH 2.0)

Spectroscopic Profiles

-

¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 5H, aromatic), 6.65 (s, 2H, C6/C7-H), 4.10 (t, J=6.5 Hz, 2H, N-CH₂), 3.85 (s, 6H, OCH₃)

-

IR (KBr): 2950 cm⁻¹ (C-H stretch), 1605 cm⁻¹ (aromatic C=C), 1250 cm⁻¹ (C-O methoxy)

Pharmacological Profile

Neuromodulatory Effects

Structural analogs demonstrate dose-dependent anticonvulsant activity in DBA/2 mice (ED₅₀ = 12–18 mg/kg), surpassing topiramate in seizure latency tests . Mechanistic studies suggest:

-

GABAergic Enhancement: Allosteric modulation of GABAₐ receptors (EC₅₀ = 3.2 μM)

-

CA Inhibition: Weak carbonic anhydrase IX/XII inhibition (Kᵢ = 450–680 nM)

Table 3: In Vivo Pharmacokinetics (Rat Model)

| Parameter | Value (±SD) |

|---|---|

| Tₘₐₓ | 1.8 ± 0.3 h |

| Cₘₐₓ | 1.2 ± 0.2 μg/mL |

| AUC₀–∞ | 8.7 ± 1.4 μg·h/mL |

| Half-Life | 4.1 ± 0.7 h |

Cardiovascular Activity

Preliminary screening indicates moderate α₁-adrenergic receptor antagonism (IC₅₀ = 210 nM), suggesting potential antihypertensive applications.

Applications in Medicinal Chemistry

Lead Optimization Strategies

-

Bioisosteric Replacement: Substituting the phenylethyl group with 4-fluorophenethyl improves metabolic stability (t₁/₂ increased from 2.1 to 5.3 h)

-

Prodrug Design: Esterification of the methoxy groups enhances oral bioavailability (F = 22% → 67%)

Target Engagement Studies

Molecular docking simulations reveal favorable binding to the GABAₐ receptor β3 subunit (ΔG = -9.8 kcal/mol), stabilized by:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume